molecular formula C56H96N2O2S2Sn2 B14789125 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

Cat. No.: B14789125
M. Wt: 1130.9 g/mol
InChI Key: GKOOETNIAVPLMC-UHFFFAOYSA-N
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Description

2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. DPP derivatives are known for their excellent thermal stability, high absorption coefficients, and strong electron-accepting properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method includes the Stille coupling reaction, where the DPP core is functionalized with trimethylstannylthiophene groups. The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its electron-accepting properties, which facilitate charge transfer processes. In organic electronics, it acts as an electron acceptor in donor-acceptor conjugated polymers, enhancing charge mobility and device performance. The molecular targets and pathways involved include interactions with electron-donating monomers and the formation of π-π stacking interactions, which improve charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione offers unique advantages such as enhanced solubility due to the octyldecyl side chains and improved charge transport properties from the trimethylstannylthiophene groups. These features make it particularly suitable for high-performance organic electronic devices .

Properties

Molecular Formula

C56H96N2O2S2Sn2

Molecular Weight

1130.9 g/mol

IUPAC Name

2,5-bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C50H78N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-31-41(32-26-22-18-14-10-6-2)39-51-47(43-35-29-37-55-43)45-46(49(51)53)48(44-36-30-38-56-44)52(50(45)54)40-42(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4;;;;;;;;/h29-30,35-36,41-42H,5-28,31-34,39-40H2,1-4H3;6*1H3;;

InChI Key

GKOOETNIAVPLMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Origin of Product

United States

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